Di-iso-propylaminosilane is an organosilicon compound with the chemical formula . It is primarily utilized as a precursor in the deposition of silicon-containing films, such as silicon oxide and silicon nitride, which are crucial in the semiconductor industry. The compound is characterized by its unique properties that facilitate various chemical reactions and applications in advanced materials science and engineering.
Di-iso-propylaminosilane can be synthesized through various chemical methods, notably the catalytic hydrosilylation of imines using hydridosilanes. This process is essential for producing high-purity compounds suitable for industrial applications.
Di-iso-propylaminosilane falls under the category of aminosilanes, which are organosilicon compounds containing amino groups. These compounds are significant in materials science, particularly in the development of coatings and thin films.
The synthesis of di-iso-propylaminosilane typically involves:
In industrial settings, specialized reactors and catalysts are employed to optimize production efficiency. The synthesis process can be finely tuned by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product characteristics .
Di-iso-propylaminosilane has a molecular structure characterized by a silicon atom bonded to two iso-propyl groups and an amino group. The structural formula can be represented as:
The compound has a molecular weight of approximately 145.29 g/mol, and its structural configuration allows for significant reactivity, particularly in film deposition processes.
Di-iso-propylaminosilane undergoes several important chemical reactions:
Common reagents involved in reactions with di-iso-propylaminosilane include oxidizing agents for oxidation processes and transition metal complexes as catalysts for facilitating various reactions. The major products formed from these reactions often include silicon-containing compounds essential for semiconductor technologies .
The mechanism of action for di-iso-propylaminosilane primarily involves its interaction with surfaces during film deposition processes. The compound undergoes surface reactions characterized by:
This process is influenced by surface characteristics, such as hydroxyl groups on substrates like tungsten oxide, which enhance reactivity and film quality .
Relevant data indicate that di-iso-propylaminosilane's unique properties make it suitable for various applications in materials science and engineering .
Di-iso-propylaminosilane has diverse applications across several scientific fields:
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